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Compound of Interest

Compound Name: ATTO 390 azide

Cat. No.: B12055858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

ATTO 390 azide is a fluorescent probe belonging to the coumarin dye family. It is recognized

for its high fluorescence quantum yield and a notable Stokes shift, making it a valuable tool in

various biological imaging and detection applications.[1][2][3][4] A key characteristic often

highlighted by manufacturers is its "good photostability," a critical attribute for quantitative and

long-term imaging experiments.[3][4][5] This technical guide provides an in-depth analysis of

the photostability of ATTO 390 azide, compiling available quantitative data and presenting

detailed experimental protocols for its characterization and application.

Core Photophysical and Chemical Properties
ATTO 390 is a moderately hydrophilic dye that can be efficiently excited in the 360 nm to 410

nm range, with common sources being mercury arc lamps (365 nm and 405 nm lines).[5] The

azide functional group enables its covalent attachment to alkyne-modified biomolecules via

copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry.[4]
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Property Value Reference

Excitation Maximum (λ_abs_) 390 nm [1][6]

Emission Maximum (λ_fl_) 476 - 479 nm [1][7]

Molar Extinction Coefficient

(ε_max_)
2.4 x 10⁴ M⁻¹cm⁻¹ [1]

Fluorescence Quantum Yield

(η_fl_)
90% [1][7]

Fluorescence Lifetime (τ_fl_) 5.0 ns [1][7]

Molecular Weight ~544 g/mol [4]

Understanding Photostability of Coumarin Dyes
While manufacturers describe ATTO 390 as having "good photostability," quantitative data such

as the photobleaching quantum yield (Φ_b_) is not readily provided in technical datasheets.[3]

[4][5] It is important to note that coumarin dyes, as a class, are generally considered to have

lower photostability compared to other families of fluorophores like rhodamines.[8] The rate of

photobleaching is influenced by several factors including the intensity and wavelength of the

excitation light, the duration of exposure, and the chemical environment (e.g., presence of

oxygen, antifade reagents).[9]

Experimental Protocols
Given the absence of specific photobleaching quantum yield data for ATTO 390, this section

provides detailed protocols for researchers to both conjugate the dye to a molecule of interest

and subsequently measure its photostability under their specific experimental conditions.

Protocol 1: Labeling of an Alkyne-Modified Biomolecule
with ATTO 390 Azide via Click Chemistry
This protocol is a general guideline for the copper(I)-catalyzed cycloaddition of ATTO 390
azide to an alkyne-containing biomolecule, such as a protein or nucleic acid.

Materials:
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ATTO 390 azide

Alkyne-modified biomolecule

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium ascorbate

DMSO or other suitable organic solvent

Reaction buffer (e.g., phosphate-buffered saline, PBS)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Reagent Preparation:

Prepare a stock solution of ATTO 390 azide (e.g., 10 mM in DMSO).

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

Prepare a stock solution of THPTA (e.g., 200 mM in water).

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

Catalyst Premix: Shortly before initiating the labeling reaction, mix the CuSO₄ and THPTA

solutions in a 1:2 molar ratio.

Labeling Reaction:

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 4-50 fold molar

excess of the ATTO 390 azide solution.

Add the premixed CuSO₄/THPTA catalyst to the reaction mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final

concentrations of the reactants should be optimized for the specific biomolecule.

Incubation:

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

Purification:

Remove unreacted ATTO 390 azide and other small molecules from the labeled

biomolecule using an appropriate purification method such as size-exclusion

chromatography or dialysis.

Characterization:

Determine the degree of labeling by measuring the absorbance of the purified conjugate at

280 nm (for protein) and 390 nm (for ATTO 390).

Protocol 2: Measurement of Photobleaching Rate
This protocol describes a method to quantify the photobleaching of ATTO 390-labeled

biomolecules using fluorescence microscopy.

Materials:

ATTO 390-labeled biomolecule

Microscope slide and coverslip

Mounting medium (with or without antifade reagents)

Fluorescence microscope equipped with a suitable excitation source (e.g., 405 nm laser or

mercury lamp with a DAPI/violet filter set) and a sensitive detector (e.g., sCMOS or EMCCD

camera).

Image analysis software (e.g., ImageJ/Fiji)

Procedure:
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Sample Preparation:

Immobilize the ATTO 390-labeled biomolecules on a microscope slide. The method of

immobilization will depend on the nature of the biomolecule (e.g., adsorption to the glass

surface, specific binding to a coated surface).

Add a drop of mounting medium and place a coverslip on top, avoiding air bubbles.

Microscope Setup:

Turn on the fluorescence microscope and allow the light source to stabilize.

Select the appropriate filter cube for ATTO 390 (e.g., excitation ~390 nm, emission ~475

nm).

Set the excitation light intensity to a level that is representative of your planned imaging

experiments.

Adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio

without saturating the detector.

Image Acquisition:

Locate a field of view with a suitable density of labeled biomolecules.

Acquire a time-lapse series of images with continuous illumination. The time interval and

total duration of the acquisition will depend on the photostability of the dye and should be

chosen to capture a significant decay in fluorescence intensity.

Data Analysis:

Open the time-lapse image series in an image analysis software.

Select regions of interest (ROIs) corresponding to individual fluorescent spots or areas of

labeled structures. Also, select a background ROI.

For each time point, measure the mean fluorescence intensity within each ROI and the

background ROI.
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Subtract the background intensity from the intensity of each ROI at each time point.

Normalize the background-corrected intensity of each ROI to its initial intensity (the

intensity at time t=0).

Plot the normalized fluorescence intensity as a function of time.

Fit the decay curve to a single or double exponential function to determine the

photobleaching rate constant(s).

Experimental Workflow and Signaling Pathway
Visualization
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for

utilizing ATTO 390 azide and a conceptual representation of its application.
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Caption: Experimental workflow for labeling and photostability analysis of ATTO 390 azide.
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Caption: Conceptual workflow for tracking a biomolecule using ATTO 390 azide.

In summary, while ATTO 390 azide is a versatile and bright fluorophore, a thorough

understanding and characterization of its photostability are crucial for robust and quantitative
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fluorescence microscopy. The protocols and information provided in this guide are intended to

equip researchers with the necessary tools to effectively utilize this dye in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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